molecular formula C14H12BrN3O4S B497876 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole CAS No. 927636-93-9

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B497876
CAS No.: 927636-93-9
M. Wt: 398.23g/mol
InChI Key: OFKLGWDRGCEABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is a synthetic organic compound with the molecular formula C14H12BrN3O4S. This compound is characterized by the presence of a benzotriazole ring substituted with a sulfonyl group attached to a 4-bromo-2,5-dimethoxyphenyl moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 1H-benzotriazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKLGWDRGCEABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.